Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
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Overview
Description
Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-chlorobenzylidenemalononitrile. This intermediate is then subjected to a cyclization reaction with methyl acetoacetate under basic conditions to yield the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(4-chlorophenyl)-3-cyano-2-methylpyridine-4-carboxylate
- Ethyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
Uniqueness
Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate is unique due to the presence of both a cyano group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C14H9ClN2O3 |
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Molecular Weight |
288.68 g/mol |
IUPAC Name |
methyl 6-(4-chlorophenyl)-3-cyano-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-14(19)10-6-12(17-13(18)11(10)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,17,18) |
InChI Key |
RVVXSZJSGNWMJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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